Thymine-15N2,13C
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Overview
Description
Thymine-15N2,13C is a stable isotope-labeled analogue of thymine, a nitrogenous base found in the nucleic acid of DNA. This compound is specifically labeled with nitrogen-15 and carbon-13 isotopes, making it a valuable tool in various scientific research applications. Thymine itself is one of the four nucleobases in the nucleic acid of DNA, playing a crucial role in the storage and transmission of genetic information .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Thymine-15N2,13C involves the incorporation of nitrogen-15 and carbon-13 isotopes into the thymine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical synthesis. One common method involves the use of labeled urea and malonic acid derivatives, which are subjected to cyclization reactions to form the thymine ring structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process may include multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process .
Chemical Reactions Analysis
Types of Reactions
Thymine-15N2,13C undergoes various chemical reactions, including:
Oxidation: Thymine can be oxidized to form thymine glycol, a common DNA lesion.
Reduction: Reduction reactions can convert thymine to dihydrothymine.
Substitution: Thymine can undergo substitution reactions, particularly in the presence of nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophilic reagents such as ammonia (NH3) or amines under basic conditions.
Major Products Formed
Oxidation: Thymine glycol.
Reduction: Dihydrothymine.
Substitution: Various substituted thymine derivatives depending on the nucleophile used.
Scientific Research Applications
Thymine-15N2,13C has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in DNA labeling studies to investigate DNA replication, repair, and transcription processes.
Medicine: Utilized in metabolic studies to understand the pharmacokinetics and dynamics of thymine and its derivatives.
Industry: Applied in the development of new diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of Thymine-15N2,13C is primarily related to its role as a nucleobase in DNA. It pairs with adenine through hydrogen bonding, contributing to the stability and integrity of the DNA double helix. The labeled isotopes allow for the tracking and analysis of thymine’s behavior in various biological and chemical processes, providing insights into molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
Thymine: The unlabeled version of Thymine-15N2,13C.
5-Methyl Cytosine-13C,15N2 Hydrochloride: Another labeled nucleobase used in similar research applications.
Dibarbituric Acid: A compound used in the synthesis of labeled nucleobases.
Uniqueness
This compound is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research areas requiring detailed understanding of nucleic acid behavior and interactions.
Properties
Molecular Formula |
C5H6N2O2 |
---|---|
Molecular Weight |
129.09 g/mol |
IUPAC Name |
5-(113C)methyl-(1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1+1,6+1,7+1 |
InChI Key |
RWQNBRDOKXIBIV-NWRBOQJNSA-N |
Isomeric SMILES |
[13CH3]C1=C[15NH]C(=O)[15NH]C1=O |
Canonical SMILES |
CC1=CNC(=O)NC1=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.